molecular formula C11H13NO2 B1311122 (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester CAS No. 63492-82-0

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

Cat. No.: B1311122
CAS No.: 63492-82-0
M. Wt: 191.23 g/mol
InChI Key: ACEPYLDNGYGKDY-JTQLQIEISA-N
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Description

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the chiral center at the 2-position of the tetrahydroquinoline ring makes this compound particularly interesting for stereoselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available quinoline derivatives.

    Reduction: The quinoline is reduced to tetrahydroquinoline using hydrogenation or other reducing agents.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its chiral properties.

    Industry: Used in the production of fine chemicals and as a building block for various bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the carboxylic acid methyl ester group.

    Quinoline-2-carboxylic acid methyl ester: Lacks the tetrahydro structure.

    2-Methyl-1,2,3,4-tetrahydroquinoline: Has a methyl group instead of a carboxylic acid methyl ester.

Uniqueness

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is unique due to its chiral center and the presence of both the tetrahydroquinoline ring and the carboxylic acid methyl ester group. This combination of features makes it valuable for stereoselective synthesis and applications in various fields, including pharmaceuticals and fine chemicals.

Properties

IUPAC Name

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEPYLDNGYGKDY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426116
Record name Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63492-82-0
Record name Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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